molecular formula C12H21ClN2O3 B7986693 [(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-methyl-carbamic acid tert-butyl ester

[(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-methyl-carbamic acid tert-butyl ester

Cat. No.: B7986693
M. Wt: 276.76 g/mol
InChI Key: BDCJZHQJLBVLAX-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-methyl-carbamic acid tert-butyl ester (CAS: 1354001-16-3) is a chiral carbamic acid ester derivative featuring a pyrrolidine ring substituted with a chloroacetyl group and a methyl-carbamic acid tert-butyl ester moiety. Key properties include:

  • Molecular formula: C₁₂H₂₁ClN₂O₃
  • Molecular weight: 276.76 g/mol .
  • Physical properties: Predicted density of 1.18 g/cm³, boiling point of 385.4°C, and pKa of -1.47 .
  • Stereochemistry: The (R)-configuration at the pyrrolidin-3-yl position distinguishes it from stereoisomers.

The compound is primarily used as a synthetic intermediate, though its commercial availability has been discontinued, suggesting challenges in synthesis or stability . Its reactive chloroacetyl group and tert-butyl ester make it valuable for nucleophilic substitution or hydrolysis reactions.

Properties

IUPAC Name

tert-butyl N-[(3R)-1-(2-chloroacetyl)pyrrolidin-3-yl]-N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21ClN2O3/c1-12(2,3)18-11(17)14(4)9-5-6-15(8-9)10(16)7-13/h9H,5-8H2,1-4H3/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDCJZHQJLBVLAX-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CCN(C1)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N(C)[C@@H]1CCN(C1)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [®-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-methyl-carbamic acid tert-butyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,4-diaminobutane.

    Introduction of the Chloroacetyl Group: The chloroacetyl group is introduced via an acylation reaction using chloroacetyl chloride in the presence of a base like triethylamine.

    Carbamate Formation: The final step involves the formation of the carbamic acid ester by reacting the intermediate with tert-butyl chloroformate in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[®-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-methyl-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloroacetyl group, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amides or thioesters.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its potential therapeutic applications. Its structure suggests that it may interact with biological targets relevant to various diseases, particularly in the realm of neurological disorders and cancer treatment.

Case Studies :

  • Neuroprotective Effects : Preliminary studies indicate that the compound may exhibit neuroprotective properties, making it a candidate for further investigation in neurodegenerative diseases like Alzheimer's.
  • Anticancer Activity : Research has shown that carbamate derivatives can inhibit tumor growth. [(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-methyl-carbamic acid tert-butyl ester is being evaluated for its ability to induce apoptosis in cancer cells.

Pharmacology

The compound's interaction with various receptors and enzymes is a significant area of study. Its potential as a drug candidate hinges on its binding affinity and selectivity towards specific biological targets.

Key Findings :

  • Binding Affinity Studies : In vitro assays have been conducted to determine the compound's affinity for neurotransmitter receptors, which may elucidate its role in modulating synaptic transmission.
  • Metabolic Stability : Investigations into the metabolic pathways of this compound reveal insights into its stability and bioavailability, crucial for therapeutic development.

Organic Synthesis

This compound serves as an intermediate in the synthesis of more complex molecules. Its unique functional groups allow for further chemical modifications.

Applications in Synthesis :

  • Building Block for Carbamate Derivatives : The compound can be used to synthesize other carbamate derivatives, which are valuable in medicinal chemistry.
  • Facilitating Multi-step Reactions : Its reactivity can be harnessed in multi-step organic synthesis, contributing to the development of novel compounds with potential therapeutic effects.

Mechanism of Action

The mechanism of action of [®-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-methyl-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The chloroacetyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes, potentially inhibiting their function. This interaction can modulate various biochemical pathways, making the compound useful for studying enzyme mechanisms and developing inhibitors.

Comparison with Similar Compounds

Carbamic Acid Esters with Modified Substituents

Compound A: (2-Dimethylamino-ethyl)-methyl-carbamic acid (1S,3R,4S)-3-ethyl-4-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)-cyclopentyl ester (trifluoroacetate salt)

  • Key differences: Replaces chloroacetyl with a dimethylamino-ethyl group, increasing basicity. Cyclopentyl core instead of pyrrolidine, altering ring strain and conformation. Trifluoroacetate counterion enhances solubility in polar solvents .

Compound B: [(R)-1-((S)-2-amino-3-methyl-butyryl)-pyrrolidin-3-yl]-ethyl-carbamic acid tert-butyl ester (CAS: 1401666-89-4)

  • Key differences: Substitutes chloroacetyl with a chiral 2-amino-3-methyl-butyryl group, introducing a basic amine. Ethyl-carbamate vs. methyl-carbamate, affecting steric hindrance. Higher molecular weight (313.44 g/mol) due to the branched aliphatic chain .
  • Reactivity: The amino group enables hydrogen bonding, contrasting with the electrophilic chloroacetyl group in the target compound .

Chloroacetamide Derivatives

Compound C : 2-Chloro-N-[1-(naphthalen-1-yl)ethyl]acetamide (CAS: N/A)

  • Key differences :
    • Chloroacetamide instead of chloroacetyl ester, reducing hydrolytic reactivity.
    • Naphthalene moiety increases lipophilicity (logP ~3.5 estimated) and molecular weight (246.71 g/mol) .
  • Applications : Likely used in materials science or as a hydrophobic pharmacophore in drug design .

Stereochemical and Isomeric Variants

Compound D : [1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-methyl-carbamic acid tert-butyl ester (CAS: 1353953-20-4)

  • Identical molecular formula and weight to the target compound, highlighting the critical role of stereochemistry .

Data Tables

Table 1: Structural and Physical Property Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups pKa Boiling Point (°C)
Target Compound C₁₂H₂₁ClN₂O₃ 276.76 Chloroacetyl, tert-butyl ester -1.47 385.4
Compound A (Patent example) C₂₃H₃₄F₃N₇O₃ 537.56 Dimethylamino-ethyl, trifluoroacetate N/A N/A
Compound B C₁₆H₃₁N₃O₃ 313.44 Amino-butyryl, ethyl-carbamate N/A N/A
Compound C C₁₄H₁₃ClNO 246.71 Chloroacetamide, naphthalene N/A N/A

Table 2: Reactivity and Application Comparison

Compound Name Reactivity Profile Potential Applications
Target Compound Electrophilic chloroacetyl, ester hydrolysis Intermediate in drug synthesis
Compound A Basic dimethylamino group, salt form Kinase/protease inhibitors
Compound B Nucleophilic amine, hydrogen bonding Peptide mimetics, prodrugs
Compound C Stable chloroacetamide Lipophilic drug candidates

Research Findings and Implications

  • Stability : The target compound’s discontinued status may reflect instability under storage or synthesis conditions, contrasting with more stable amides (e.g., Compound C).
  • Reactivity : The chloroacetyl group’s electrophilicity enables facile nucleophilic substitutions, but this reactivity may limit in vivo utility compared to Compounds A and B, which feature stable amines or amides .
  • Stereochemical Sensitivity : Compound D’s undefined stereochemistry underscores the importance of chiral purity in optimizing biological activity .

Biological Activity

[(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-methyl-carbamic acid tert-butyl ester is a synthetic compound with potential biological activities. Its structure includes a pyrrolidine ring and a chloroacetyl group, which are significant for its interaction with biological targets. This article reviews its biological activity, synthesizing findings from various studies to present an authoritative overview.

  • Molecular Formula : C11H19ClN2O3
  • Molar Mass : 262.73 g/mol
  • CAS Number : 1353971-46-6
PropertyValue
Molecular Weight262.73 g/mol
Melting PointNot specified
SolubilitySoluble in water

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Preliminary studies suggest that compounds with similar structures may exhibit:

  • Cholinesterase Inhibition : This compound may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial for neurotransmission. Compounds that inhibit these enzymes can be beneficial in treating conditions like Alzheimer's disease by increasing acetylcholine levels in the brain .
  • Anticancer Activity : Research indicates that derivatives of pyrrolidine can exert cytotoxic effects on cancer cells, potentially through mechanisms involving apoptosis induction and cell cycle arrest .

Anticancer Potential

A study highlighted the anticancer properties of related pyrrolidine derivatives, demonstrating their effectiveness in inducing apoptosis in hypopharyngeal tumor cells. The compound's structural features, particularly the chloroacetyl group, contribute to its enhanced interaction with cellular targets, leading to improved cytotoxicity compared to standard chemotherapy agents like bleomycin .

Cholinergic Activity

Inhibition studies have shown that compounds similar to this compound can effectively inhibit cholinesterases. This inhibition is critical for developing treatments for neurodegenerative diseases, as it helps maintain higher levels of acetylcholine, thereby improving cognitive function .

Case Studies

  • Study on Cholinesterase Inhibitors :
    • Researchers investigated the efficacy of various carbamate derivatives, including those structurally related to this compound. The findings indicated significant inhibition of AChE and BuChE, suggesting potential applications in Alzheimer's therapy .
  • Anticancer Efficacy :
    • A comparative analysis was conducted on the cytotoxic effects of several pyrrolidine derivatives against different cancer cell lines. The results showed that compounds with a similar chloroacetyl substitution exhibited enhanced apoptotic activity, supporting their development as anticancer agents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.